molecular formula C5H4O2 B1207430 2H-Pyran-2-one CAS No. 504-31-4

2H-Pyran-2-one

Cat. No. B1207430
CAS RN: 504-31-4
M. Wt: 96.08 g/mol
InChI Key: ZPSJGADGUYYRKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-Pyran-2-one derivatives involves various methodologies, including one-pot multicomponent reactions. For instance, an efficient one-pot synthesis of functionalized 2-amino-4H-pyrans was developed using meglumine as a catalyst, demonstrating the compound's versatility in constructing diverse molecular libraries (Guo et al., 2013). Additionally, a general one-pot synthesis approach starting from 1,3-dicarbonyl compounds has been described, showcasing the compound's accessibility through simple synthetic routes (Kepe et al., 1990).

Molecular Structure Analysis

2H-Pyran-2-ones serve as multifaceted building blocks due to their unique molecular structure, which allows for the formation of various heterocycles. Their structure exhibits three electrophilic centers with differing electrophilicities, facilitating diverse nucleophilic reactions to generate new chemical entities (Pratap & Ram, 2017).

Chemical Reactions and Properties

2H-Pyran-2-ones undergo a range of chemical reactions, making them valuable synthetic precursors. They act as excellent Michael acceptors and can participate in Vilsmeier-Haack reactions, leading to the synthesis of highly substituted compounds, such as pyridin-2(1H)-ones (Xiang et al., 2007). Their reactivity towards different nucleophiles based on carbon, nitrogen, oxygen, and sulfur demonstrates their significant role in the synthesis of biologically important heterocycles.

Scientific Research Applications

1. Synthesis of Diverse Heterocycles

2H-Pyran-2-ones are important in the synthesis of a wide range of heterocyclic compounds due to their presence in nature and their varied biological and photophysical properties. They act as Michael acceptors and are crucial synthetic precursors. This versatility enables the synthesis of biologically significant structures like pyridines, quinolines, coumarins, and more, under base-mediated conditions (Pratap & Ram, 2017).

2. Catalysis in Organic Synthesis

2H-Pyran-2-ones are utilized as catalysts in various organic synthesis processes. For example, they enable the formation of functionalized pyran-2-ones and pyrano[3,4-c]pyran-1,8-diones, showcasing their role in synthesizing aromatic and heterocyclic compounds (Singh et al., 2007).

3. Versatility in Organic Reactions

The reactivity of 2H-Pyran-2-ones in various organic reactions, such as Diels-Alder cycloadditions, demonstrates their versatility. They can act as either dienophiles or enophiles, leading to stereoselective syntheses and offering opportunities for the creation of unique chemical entities (Kvita & Fischer, 1992).

4. Functionalized Derivatives Synthesis

2H-Pyran-2-ones are foundational in the synthesis of highly functionalized benzene derivatives. Their role in polar Diels-Alder reaction mechanisms highlights their importance in developing new materials and chemicals (Štefane et al., 2010).

5. Natural Presence and Organic Synthesis Applications

2H-Pyran-2-ones, both naturally occurring and synthetic, play a significant role in organic synthesis. Their natural presence and chemical properties make them valuable in various synthetic applications, contributing to the development of new methodologies and compounds (Goel & Ram, 2009).

6. Biocatalysis in Synthesis of Heterocyclic Compounds

These compounds are utilized in biocatalytic methods to construct heterocyclic compounds, such as 2-amino-4H-pyrans, showcasing an ecofriendly approach to chemical synthesis with good yields and functional group tolerance (Yang et al., 2020).

7. Role in Seed Germination and Growth Stimulation

Some derivatives of 2H-Pyran-2-one, particularly those found in smoke, have been identified to promote seed germination and growth stimulation in a range of plant species, indicating their importance in agriculture and environmental sciences (Flematti et al., 2009).

8. Anti-Corrosion Properties

2H-Pyran-2-one derivatives have shown effectiveness as corrosion inhibitors for metals like steel, particularly in acidic environments. This application is significant in materials science and engineering (El Hattak et al., 2021).

Safety And Hazards

Inhalation or contact with 2H-Pyran-2-one may irritate or burn skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .

Future Directions

Recent advances in the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives have been summarized, providing a valuable resource for researchers dedicated to advancing green chemistry practices . Another study investigated the potential molecular targets of 2H-Pyran-2-one in the phytopathogenic oomycetes P. litchii .

properties

IUPAC Name

pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSJGADGUYYRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198441
Record name 2H-Pyran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-2-one

CAS RN

504-31-4
Record name 2H-Pyran-2-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-2-one
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Record name 2H-pyran-2-one
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Record name 2H-PYRAN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,000
Citations
A Goel, VJ Ram - Tetrahedron, 2009 - Elsevier
… compile the literature only to the aromatic 2H-pyran-2-one ring system present in an isolated … the presence and significance of the 2H-pyran-2-one ring system found in various important …
Number of citations: 292 www.sciencedirect.com
H Jeleń, L Błaszczyk, J Chełkowski, K Rogowicz… - Mycological …, 2014 - Springer
… belonging to eight different Trichoderma species, including species that are not yet fully recognized, as important biological control agents (BCA) to form 6-n-pentyl-2H-pyran-2-one and …
Number of citations: 106 link.springer.com
SM Wickel, CA Citron… - European Journal of …, 2013 - Wiley Online Library
… The alkenyl derivative (E)-6-(hept-1-en-1-yl)-2H-pyran-2-one, previously tentatively identified from a marine Botrytis by MS analysis, was also detected. All alkenyl pyrones were …
V Kepe, M Kočevar, S Polanc - Journal of heterocyclic …, 1996 - Wiley Online Library
… A one-pot synthesis of various 2H-pyran-2-one derivatives 5-19 starting from methyl ketones 1, N,Ndimethylformamide dimethyl acetal and /V-acylglycines 3 in acetic anhydride …
Number of citations: 64 onlinelibrary.wiley.com
R Pratap, VJ Ram - Tetrahedron, 2017 - Elsevier
… efforts to compile the literature only to the aromatic 2H-pyran-2-one ring present in an isolated and … Though the 2H-pyran-2-one ring systems are known for more than a century, but their …
Number of citations: 43 www.sciencedirect.com
A Garnica‐Vergara, S Barrera‐Ortiz… - New …, 2016 - Wiley Online Library
… Expression of auxin efflux transporters in response to 6-pentyl-2H-pyran-2-one (6PP) in primary roots. Arabidopsis thaliana transgenic PIN1::PIN1::GFP, PIN2::PIN2::GFP, PIN3::PIN3::…
Number of citations: 259 nph.onlinelibrary.wiley.com
S Liu, X Liu, L Guo, Y Che, L Liu - Chemistry & biodiversity, 2013 - Wiley Online Library
… shift values of C(2) (δ(C) 163.3), C(3) (δ(C) 89.0), C(4) (δ(C) 170.9), C(5) (δ(C) 112.1), and C(6) (δ(C) 164.8), indicated the presence of a 5,6-substituted 4-methoxy2H-pyran-2-one (α-…
Number of citations: 28 onlinelibrary.wiley.com
MB Rubio, R Hermosa, JL Reino, IG Collado… - Fungal Genetics and …, 2009 - Elsevier
We describe the cloning and characterization of the Trichoderma harzianumThctf1 gene, which shows high sequence identity with a transcription factor gene of Fusarium solani f. sp. pisi…
Number of citations: 139 www.sciencedirect.com
V Kvita, W Fischer - Chimia, 1992 - chimia.ch
… Depending on conditions, the 2Hpyran-2-one ring can react as dienophile or as enophile. Furthermore, the subsequent elimination of CO2 from the formed bicyclolactone can frequently …
Number of citations: 29 www.chimia.ch
A Defant, I Mancini, R Tomazzolli… - Archiv der …, 2015 - Wiley Online Library
… 21 compounds with a 2H-pyran-2-one structural unit and … )-6-methyl-2H-pyran-2-one) displayed inhibitory activity (EC 50 : … -yl)ethyl)sulfonyl)-2H-pyran-2-one) was the most effective (IC …
Number of citations: 20 onlinelibrary.wiley.com

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